4'-C-Fluoro-Adenosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

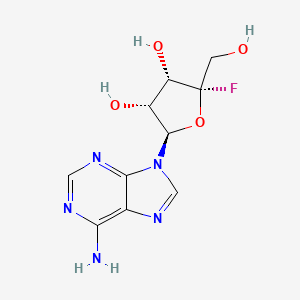

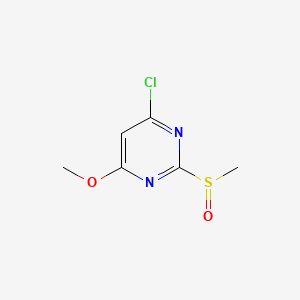

4’-C-Fluoroadenosine is a prominent pharmaceutical compound with immense potential in the biomedical sector . It functions as a remarkable treatment strategy against a multitude of diseases . Its paramount role lies in impeding DNA synthesis, hence showcasing a significant anti-tumor effect, particularly in cancer therapy . It has also exhibited promising outcomes concerning the management of viral infections, notably hepatitis C .

Synthesis Analysis

The synthesis of 4’-C-Fluoroadenosine involves the exploration of 4′-fluoro-nucleosides as a privileged motif for nucleoside-based therapeutics . The conversion of the primary iodine to an alcohol was achieved with mCPBA and was followed by a global deprotection using sodium carbonate in methanol .Molecular Structure Analysis

The molecular formula of 4’-C-Fluoroadenosine is C10H12FN5O4 . It contains a fluorine atom located at the 4′-position of its ribose ring . The structural and optical properties of four adenine analogues have been investigated using theoretical calculations .Chemical Reactions Analysis

The conditions of transglycosylation reactions catalyzed by E. coli nucleoside phosphorylases have been analyzed, and the optimal conditions for the formation of various nucleosides were determined . Under the optimized conditions of transglycosylation reaction, fluorine-containing derivatives of N6-benzyl-2’-deoxyadenosine were obtained starting from the corresponding ribonucleosides .Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-C-Fluoroadenosine are similar to those of other fluorous compounds . Fluorous compounds exhibit unique spectroscopic properties such as broad absorption and narrow emission spectra, high extinction coefficients, high quantum yields (QY), photostability, and large surface area .Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-fluoro-2-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O4/c11-10(1-17)6(19)5(18)9(20-10)16-3-15-4-7(12)13-2-14-8(4)16/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t5-,6+,9-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTNWXWYIDVBLZ-MLTZYSBQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)(CO)F)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@](O3)(CO)F)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B580445.png)

![5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B580454.png)

![tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B580455.png)